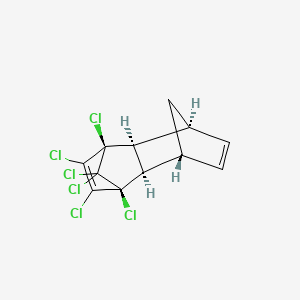

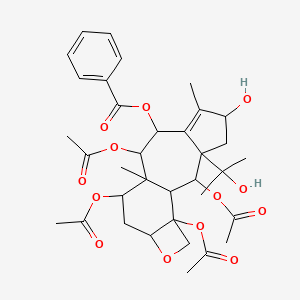

![molecular formula C20H28O5 B8261434 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B8261434.png)

2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one is a compound of considerable interest within organic chemistry, attributed to its unique structure incorporating a furan ring and a pyranone moiety. The compound showcases diverse chemical reactivity and potential biological activities, making it a target for various synthetic and medicinal chemistry endeavors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one typically involves multiple steps:

Furan Ring Formation: : Starting from readily available precursors, the furan ring is constructed via a cyclization reaction, often involving dehydration or dehydrogenation under acidic or basic conditions.

Enone Formation: : The subsequent step involves the formation of the (E)-hept-1-enyl side chain through aldol condensation, followed by selective reduction or oxidation reactions to introduce the hydroxyl and methyl groups.

Pyranone Moiety: : Finally, cyclization involving the appropriate diketone or ketoester leads to the formation of the pyranone ring, completing the complex scaffold of the target compound.

Industrial Production Methods

Scaling up the synthesis for industrial purposes necessitates optimization of each step to ensure high yield and purity, while minimizing costs and environmental impact. Key considerations include:

Catalysis: : Employing catalytic systems to enhance reaction rates and selectivity.

Green Chemistry: : Utilizing environmentally benign solvents and reagents.

Continuous Flow Chemistry: : Implementing continuous flow processes for improved control and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one undergoes a variety of chemical reactions, which can be broadly categorized as follows:

Oxidation: : Introduction of additional oxygen atoms using oxidizing agents such as mCPBA or Dess-Martin periodinane.

Reduction: : Selective reduction of double bonds or carbonyl groups employing hydride donors like NaBH4 or LiAlH4.

Substitution: : Nucleophilic or electrophilic substitutions, often involving halogenation, sulfonation, or alkylation reactions.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA or Dess-Martin periodinane under mild conditions.

Reduction: : NaBH4 or LiAlH4 in aprotic solvents.

Substitution: : Halogenating agents (e.g., NBS), sulfonating agents (e.g., TsCl), or alkylating agents (e.g., alkyl halides).

Major Products

The products of these reactions depend heavily on the specific conditions and reagents used, often resulting in various functionalized derivatives and expanded molecular frameworks.

Aplicaciones Científicas De Investigación

2-[(E)-6-(5,5-Dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one has diverse applications in scientific research, notably within:

Chemistry: : As a building block for synthesizing complex natural products and studying reaction mechanisms.

Biology: : Potential use in probing biochemical pathways due to its structural complexity and reactivity.

Medicine: : Investigation as a pharmacophore or lead compound in drug discovery due to potential bioactive properties.

Industry: : Utilized in the synthesis of advanced materials or specialty chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. These interactions may involve:

Covalent Bond Formation: : Leading to irreversible modification of target proteins.

Non-covalent Interactions: : Such as hydrogen bonding, Van der Waals forces, and π-π stacking, facilitating reversible binding to biomolecules.

Comparación Con Compuestos Similares

Unique Features

The combination of a furan ring with a pyranone moiety in 2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one imparts unique electronic and steric properties, distinguishing it from other related compounds.

Similar Compounds

2-(5-hydroxy-6-oxoheptyl)-4-methylfuran-5-one: : Differing in the side chain configuration and functional groups.

3-methyl-2,3-dihydro-2H-pyran-6-one: : Featuring a simpler structure without the furan ring.

6-hydroxy-5-methyl-4-oxofuran-2(5H)-one: : Lacking the extended heptenyl side chain and pyranone ring.

Conclusion

The compound this compound stands as a noteworthy molecule with significant potential across various scientific domains. Its synthesis, chemical behavior, applications, and comparison with similar compounds underscore its unique and valuable position within the realm of organic chemistry and beyond.

Propiedades

IUPAC Name |

2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-6-hydroxy-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-13(9-15-10-14(2)11-18(22)24-15)7-6-8-20(5,23)17-12-16(21)19(3,4)25-17/h9,11-12,15,23H,6-8,10H2,1-5H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEONHJMPXMLIV-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC(C)(C2=CC(=O)C(O2)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC(C1)/C=C(\C)/CCCC(C)(C2=CC(=O)C(O2)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6E)-3-amino-6-(9H-fluoren-9-ylmethoxycarbonylimino)xanthen-9-yl]benzoic acid](/img/structure/B8261353.png)

![3,5,7-Trihydroxy-2-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B8261365.png)

![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate](/img/structure/B8261381.png)

![(2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate](/img/structure/B8261396.png)

![(E)-3-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B8261397.png)

![2-[[6-amino-2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B8261416.png)

![11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B8261428.png)

![N-[(cyclopropylmethoxyamino)-[2,3-difluoro-6-(trifluoromethyl)phenyl]methylidene]-2-phenylacetamide](/img/structure/B8261453.png)

![[6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate](/img/structure/B8261463.png)